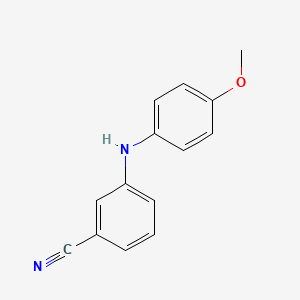N-(3-cyanophenyl)-N-(4-methoxyphenyl)amine
CAS No.: 458550-48-6
Cat. No.: VC3175619
Molecular Formula: C14H12N2O
Molecular Weight: 224.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 458550-48-6 |
|---|---|
| Molecular Formula | C14H12N2O |
| Molecular Weight | 224.26 g/mol |
| IUPAC Name | 3-(4-methoxyanilino)benzonitrile |
| Standard InChI | InChI=1S/C14H12N2O/c1-17-14-7-5-12(6-8-14)16-13-4-2-3-11(9-13)10-15/h2-9,16H,1H3 |
| Standard InChI Key | YGKSTQAVTJYOJT-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)NC2=CC=CC(=C2)C#N |
| Canonical SMILES | COC1=CC=C(C=C1)NC2=CC=CC(=C2)C#N |
Introduction
Fundamental Characteristics of N-(3-cyanophenyl)-N-(4-methoxyphenyl)amine
N-(3-cyanophenyl)-N-(4-methoxyphenyl)amine, also referred to as 3-[(4-methoxyphenyl)amino]benzonitrile, is a secondary amine compound featuring two aromatic rings connected through a nitrogen bridge. This compound is identified by the CAS registry number 458550-48-6, which serves as its unique chemical identifier in scientific databases and literature. The compound is characterized by the presence of a cyano group at the meta position of one phenyl ring and a methoxy group at the para position of the second phenyl ring, creating a distinctive chemical entity with specific electronic and steric properties .
The structural arrangement of N-(3-cyanophenyl)-N-(4-methoxyphenyl)amine contributes to its chemical reactivity and potential applications in various chemical processes. The presence of the electron-withdrawing cyano group on one aromatic ring and the electron-donating methoxy group on the other creates an electronic imbalance that can influence reactivity patterns and intermolecular interactions. This electronic distribution makes the compound particularly interesting for studies involving structure-activity relationships and molecular design strategies.
Physical and Chemical Properties
The compound N-(3-cyanophenyl)-N-(4-methoxyphenyl)amine possesses specific physical and chemical properties that define its behavior in various chemical environments. These properties are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₂N₂O |
| Molecular Weight | 224.26 g/mol |
| Physical Appearance | Not specified in available data |
| Melting Point | Not specified in available data |
| Boiling Point | Not specified in available data |
| Solubility | Likely soluble in organic solvents such as toluene, based on related compounds |
| Chemical Classification | Secondary diarylamine derivative |
| CAS Number | 458550-48-6 |
The molecular structure of this compound features a nitrogen atom serving as a bridge between the 3-cyanophenyl and 4-methoxyphenyl groups. The cyano group (-C≡N) in the meta position of one phenyl ring provides a site for potential coordination chemistry, while the methoxy group (-OCH₃) on the para position of the other ring contributes to the electronic properties of the molecule .
Structural Characterization and Analysis
The structural characterization of N-(3-cyanophenyl)-N-(4-methoxyphenyl)amine is essential for understanding its chemical behavior and potential applications. While specific spectroscopic data for this exact compound is limited in the provided search results, insights can be drawn from related compounds.
Spectroscopic Analysis
For related diarylamine compounds, spectroscopic characterization typically includes:
-
¹H NMR spectroscopy - Providing information about the aromatic protons and the N-H proton of the secondary amine linkage, as well as the methoxy protons
-
¹³C NMR spectroscopy - Revealing the carbon environments, including the characteristic cyano carbon signal
-
Mass spectrometry - Confirming the molecular weight and fragmentation pattern
-
IR spectroscopy - Identifying key functional groups, particularly the C≡N stretching band
For example, in related compounds, the ¹H NMR spectra typically show distinct patterns for the aromatic protons in the 6.5-8.0 ppm range, with the methoxy protons appearing as a singlet around 3.7-3.8 ppm . The N-H proton of the secondary amine linkage often appears as a broad singlet in the 5.0-9.0 ppm range, depending on solvent and concentration effects.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume